10-(4-Methyl-1,3-thiazol-2-yl)-9-oxo-7-sulfanyl-8-azaspiro[4.5]dec-6-ene-6-carbonitrile
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Overview
Description
10-(4-Methyl-1,3-thiazol-2-yl)-9-oxo-7-sulfanyl-8-azaspiro[45]dec-6-ene-6-carbonitrile is a complex organic compound featuring a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-Methyl-1,3-thiazol-2-yl)-9-oxo-7-sulfanyl-8-azaspiro[4.5]dec-6-ene-6-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the formation of the spirocyclic structure through cyclization reactions. Key reagents often include thioamides, nitriles, and various catalysts to facilitate the cyclization and functionalization steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
10-(4-Methyl-1,3-thiazol-2-yl)-9-oxo-7-sulfanyl-8-azaspiro[4.5]dec-6-ene-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form sulfoxides or sulfones.
Reduction: Reduction of the nitrile group to amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the thiazole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
10-(4-Methyl-1,3-thiazol-2-yl)-9-oxo-7-sulfanyl-8-azaspiro[4.5]dec-6-ene-6-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 10-(4-Methyl-1,3-thiazol-2-yl)-9-oxo-7-sulfanyl-8-azaspiro[4.5]dec-6-ene-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
10-(4-Methyl-1,3-thiazol-2-yl)-9-oxo-7-sulfanyl-8-azaspiro[4.5]dec-6-ene-6-carbonitrile: shares similarities with other spirocyclic compounds and thiazole derivatives.
Indole derivatives: Known for their biological activities and structural similarities.
Thiazole derivatives: Commonly used in medicinal chemistry for their pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its spirocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
6-(4-methyl-1,3-thiazol-2-yl)-7-oxo-9-sulfanyl-8-azaspiro[4.5]dec-9-ene-10-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS2/c1-8-7-20-13(16-8)10-11(18)17-12(19)9(6-15)14(10)4-2-3-5-14/h7,10,19H,2-5H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOSPKQXEORSJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2C(=O)NC(=C(C23CCCC3)C#N)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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